2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 86150-08-5
VCID: VC3388700
InChI: InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H
SMILES: C(CO)NC(=O)CN.Cl
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

CAS No.: 86150-08-5

Cat. No.: VC3388700

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride - 86150-08-5

Specification

CAS No. 86150-08-5
Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
IUPAC Name 2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride
Standard InChI InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H
Standard InChI Key VHCBVFDGXODMMV-UHFFFAOYSA-N
SMILES C(CO)NC(=O)CN.Cl
Canonical SMILES C(CO)NC(=O)CN.Cl

Introduction

Chemical Properties and Structure

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is identified by the CAS number 86150-08-5, representing its unique chemical identity in scientific literature and commercial catalogues . The compound possesses several key chemical characteristics that define its behavior in various chemical environments.

Molecular Information

The detailed molecular information for 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is presented in the following table:

PropertyValue
Common Name2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride
CAS Number86150-08-5
Molecular FormulaC₄H₁₁ClN₂O₂
Molecular Weight154.595 g/mol
Exact Mass154.051 g/mol
PSA (Polar Surface Area)75.350

These fundamental properties determine the compound's behavior in chemical reactions, its solubility profile, and its potential interactions with biological systems .

Structural Features

The structure of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is characterized by several functional groups that contribute to its chemical reactivity:

  • An amino group (-NH₂), which provides a nucleophilic center for various chemical transformations

  • A hydroxyethyl group (-CH₂CH₂OH), offering hydrogen bonding capabilities and potential for further functionalization

  • An acetamide moiety (-NHCOCH₂-), which contributes to the compound's hydrogen bonding network and influences its solubility characteristics

  • A hydrochloride salt form, which enhances water solubility compared to the free base

The presence of these functional groups creates a molecule with multiple reactive sites, making it valuable in synthetic organic chemistry as a building block for more complex structures.

Synthesis Methods

The synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride typically involves a series of chemical transformations aimed at constructing the acetamide backbone followed by salt formation.

Purification Methods

After synthesis, the compound typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods might include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Precipitation techniques specific to hydrochloride salts

These purification steps are essential to ensure the high purity required for applications in pharmaceutical development and rigorous chemical research.

Applications and Uses

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride demonstrates significant utility across various fields, particularly in organic synthesis and pharmaceutical development.

Role in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its multiple functional groups, which allow for diverse chemical transformations. Its applications include:

  • As a building block in the synthesis of more complex molecules

  • In the preparation of peptide derivatives

  • As a precursor for compounds containing the hydroxyethylamide motif

  • In the development of molecules with specific hydrogen-bonding capabilities

The presence of both nucleophilic (amino) and electrophilic (amide) centers makes it particularly valuable in multistep synthetic sequences.

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